molecular formula C20H22N4O4S B14987352 Ethyl 4,5-dimethyl-2-({4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)thiophene-3-carboxylate

Ethyl 4,5-dimethyl-2-({4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)thiophene-3-carboxylate

Cat. No.: B14987352
M. Wt: 414.5 g/mol
InChI Key: NBPRJBPKXBBJDN-UHFFFAOYSA-N
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Description

ETHYL 4,5-DIMETHYL-2-{4-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4,5-DIMETHYL-2-{4-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridine and Oxadiazole Moieties: These groups are introduced through nucleophilic substitution reactions, often using reagents like pyridine and oxadiazole derivatives.

    Amidation and Esterification: The final steps involve the formation of the amide and ester functionalities, typically through reactions with acyl chlorides and alcohols under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4,5-DIMETHYL-2-{4-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups in the oxadiazole moiety can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium hydride (NaH) and appropriate nucleophiles.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 4,5-DIMETHYL-2-{4-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of ETHYL 4,5-DIMETHYL-2-{4-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like Tipepidine, Tiquizium Bromides, and Timepidium Bromide.

    Pyridine Derivatives: Compounds like 3-(5-nitropyridin-2-yl)benzoic acid and 3-(pyridin-4-yl)benzoic acid.

    Oxadiazole Derivatives: Compounds like 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives.

Uniqueness

ETHYL 4,5-DIMETHYL-2-{4-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}THIOPHENE-3-CARBOXYLATE is unique due to its combination of thiophene, pyridine, and oxadiazole moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H22N4O4S

Molecular Weight

414.5 g/mol

IUPAC Name

ethyl 4,5-dimethyl-2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanoylamino]thiophene-3-carboxylate

InChI

InChI=1S/C20H22N4O4S/c1-4-27-20(26)17-12(2)13(3)29-19(17)22-15(25)8-5-9-16-23-18(24-28-16)14-7-6-10-21-11-14/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,22,25)

InChI Key

NBPRJBPKXBBJDN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCCC2=NC(=NO2)C3=CN=CC=C3

Origin of Product

United States

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